Selective Cytotoxicity in Endometrial Cancer vs. Other Cancer Cell Lines: A Direct Functional Switch from Parent Amine
Abietyl isothiocyanate (ABITC) demonstrates dose-dependent and selective cytotoxicity against endometrial cancer (EC) cell lines (ECC-1, AN3CA, RL95-2) at concentrations ≥1 µM, compared to other cancer cell lines [1]. This selectivity profile is distinct from its parent amine, leelamine, which acts as an androgen receptor (AR) inhibitor in prostate cancer but lacks this specific EC-lineage preference. Importantly, the conversion of leelamine to its isothiocyanate (ABITC) abolishes AR and cell viability inhibition in prostate cancer models, representing a complete functional switch rather than a simple enhancement [2].
| Evidence Dimension | Cytotoxic Selectivity and Mechanism |
|---|---|
| Target Compound Data | Selective cytotoxicity to EC cell lines at ≥1 µM; ROS-mediated apoptosis at 5 µM [1] |
| Comparator Or Baseline | Leelamine (parent amine): Inhibits AR and prostate cancer cell viability; isothiocyanate substitution abolishes this AR inhibition [2] |
| Quantified Difference | Functional switch: ABITC gains EC-selective cytotoxicity while losing AR inhibitory activity present in leelamine. |
| Conditions | In vitro: Endometrial cancer cell lines (ECC-1, AN3CA, RL95-2) vs. other cancer lines [1]; Prostate cancer cell lines (LNCaP, 22Rv1) for AR inhibition [2] |
Why This Matters
This mechanistic divergence means ABITC cannot be replaced by leelamine for endometrial cancer research, nor can it substitute for leelamine in AR-focused prostate cancer studies.
- [1] Horan TC, et al. Description of the cytotoxic effect of a novel drug Abietyl-Isothiocyanate on endometrial cancer cell lines. Invest New Drugs. 2012;30(4):1460-70. PMID: 21809024. View Source
- [2] Singh KB, Ji X, Singh SV. Therapeutic Potential of Leelamine, a Novel Inhibitor of Androgen Receptor and Castration-Resistant Prostate Cancer. Mol Cancer Ther. 2018. View Source
